REACTION_CXSMILES
|
[CH:1]([BH-:5]([CH:10]([CH2:12][CH3:13])[CH3:11])[CH:6]([CH2:8][CH3:9])[CH3:7])([CH2:3][CH3:4])[CH3:2].[K+].[Li+:15].[Cl-]>C1COCC1>[CH:6]([BH-:5]([CH:10]([CH2:12][CH3:13])[CH3:11])[CH:1]([CH2:3][CH3:4])[CH3:2])([CH2:8][CH3:9])[CH3:7].[Li+:15] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
456.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[BH-](C(C)CC)C(C)CC.[K+]
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2-4 hours at 65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was then washed twice with 79.1 g THF
|
Reaction Time |
3 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)[BH-](C(C)CC)C(C)CC.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |